

Application Notes and Protocols for Coupling Reactions Involving Boc-PEG5-methyl ester

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Compound of Interest

Compound Name: *Boc-PEG5-methyl ester*

Cat. No.: *B11826836*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of **Boc-PEG5-methyl ester** in various coupling reactions, with a particular focus on bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for the necessary chemical transformations, data presentation in tabular format for clarity, and visual workflows to facilitate experimental design and execution.

Introduction to Boc-PEG5-methyl ester

Boc-PEG5-methyl ester is a heterobifunctional linker containing a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester terminus, separated by a five-unit polyethylene glycol (PEG) spacer.^{[1][2]} The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.^{[3][4][5][6]} The two terminal functional groups allow for sequential and controlled coupling reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for coupling. This linker is particularly valuable in the construction of PROTACs, where it connects a target protein ligand to an E3 ligase ligand.^{[3][4][7]}

Key Chemical Transformations and Protocols

The use of **Boc-PEG5-methyl ester** in coupling reactions typically involves a two-step process:

- Saponification (Hydrolysis) of the Methyl Ester: The methyl ester is converted to a carboxylic acid.
- Amide Coupling: The newly formed carboxylic acid is coupled to a primary amine on a target molecule.
- Boc Deprotection: The Boc protecting group is removed to expose the amine for further conjugation.

Protocol for Saponification of Boc-PEG5-methyl ester

This protocol describes the hydrolysis of the methyl ester of **Boc-PEG5-methyl ester** to yield Boc-PEG5-carboxylic acid. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation due to its effectiveness under mild conditions.[8][9]

Materials:

- **Boc-PEG5-methyl ester**
- Tetrahydrofuran (THF), Methanol (MeOH), and Water (H_2O)
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve **Boc-PEG5-methyl ester** in a 3:1:1 mixture of THF: MeOH : H_2O .
- Add 1 to 3 equivalents of $\text{LiOH}\cdot\text{H}_2\text{O}$ to the solution.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

- Upon completion, remove the organic solvents under reduced pressure.
- Acidify the aqueous residue to a pH of 3-4 with 1 M HCl at 0 °C.
- Extract the product with ethyl acetate (3 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain Boc-PEG5-carboxylic acid.

Quantitative Data for Saponification:

Parameter	Value/Range	Reference
Reagents	LiOH·H ₂ O	[8][9]
Solvent System	THF:Methanol:Water (3:1:1)	[9]
Temperature	Room Temperature	[9]
Reaction Time	1-4 hours (monitor by TLC/LC-MS)	N/A
Typical Yield	>95%	N/A

Protocol for Amide Coupling of Boc-PEG5-carboxylic acid

This protocol details the coupling of the generated Boc-PEG5-carboxylic acid with a primary amine-containing molecule using the common coupling agents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

- Boc-PEG5-carboxylic acid
- Amine-containing molecule
- EDC hydrochloride

- NHS
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
- 5% Lithium chloride (LiCl) solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve Boc-PEG5-carboxylic acid (1.0 eq) in anhydrous DMF.
- Add EDC (1.2 eq) and NHS (1.2 eq) to the solution and stir for 15 minutes at room temperature to form the active NHS ester.
- Add the amine-containing molecule (1.1 eq) and DIPEA (2.0 eq, if needed) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Quantitative Data for Amide Coupling:

Parameter	Value/Range	Reference
Coupling Agents	EDC/NHS or HATU	[5][7]
Solvent	Anhydrous DMF or DCM	[7]
Base (optional)	DIPEA	[7]
Temperature	Room Temperature	[7]
Reaction Time	12-24 hours	[7]
Typical Yield	60-90%	N/A

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine, which can be used for subsequent coupling reactions. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.

Materials:

- Boc-protected PEG conjugate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO_3) solution (for workup)

Procedure:

- Dissolve the Boc-protected PEG conjugate in DCM.
- Add TFA (typically 20-50% v/v) to the solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction by LC-MS.

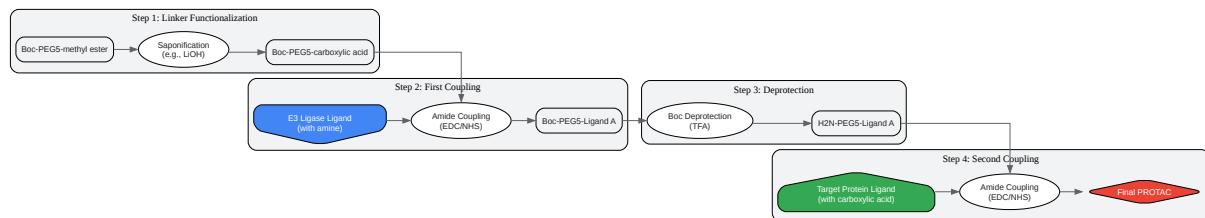
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- For a basic work-up, dissolve the residue in DCM and wash with saturated NaHCO_3 solution to neutralize residual acid.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to obtain the deprotected product.

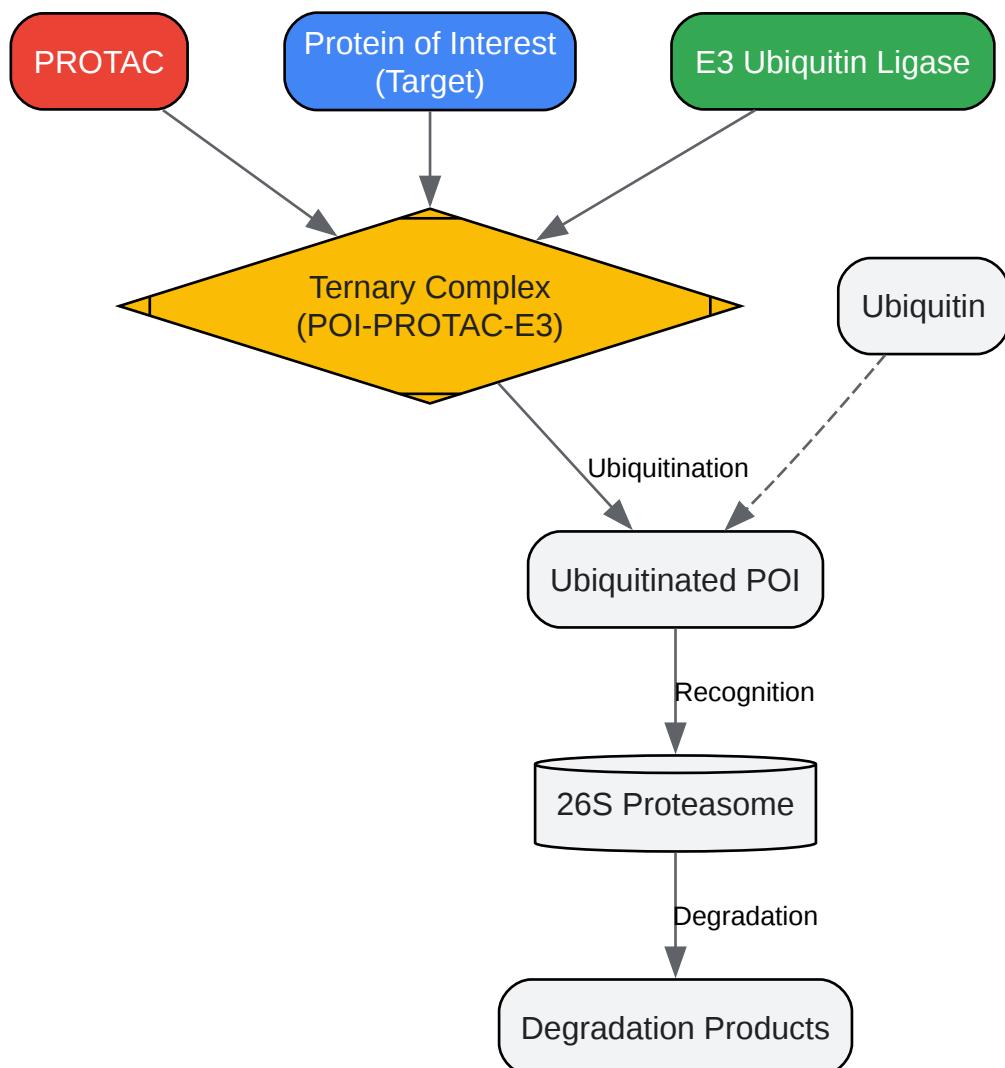
Quantitative Data for Boc Deprotection:

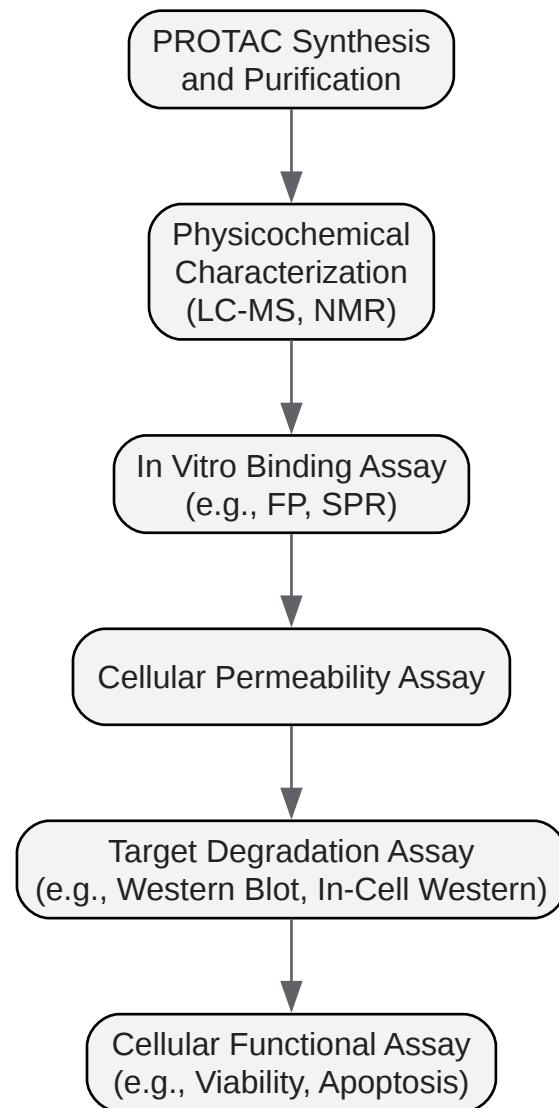
Parameter	Value/Range	Reference
Reagent	Trifluoroacetic acid (TFA)	[7]
Solvent	Dichloromethane (DCM)	[7]
TFA Concentration	20-50% (v/v)	[7]
Temperature	0 °C to Room Temperature	[7]
Reaction Time	1-3 hours	[7]
Typical Yield	>90%	N/A

Application in PROTAC Synthesis

Boc-PEG5-methyl ester is an ideal linker for the modular synthesis of PROTACs. A typical workflow involves the sequential coupling of the target protein ligand and the E3 ligase ligand to the PEG linker.







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